Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

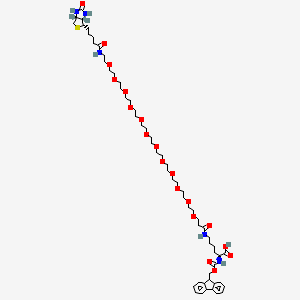

“Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” is a chemical compound used in scientific research. It permits the incorporation of a medium-length (40 atoms, 47.5 Å), hydrophilic, biotinylated discrete PEG (dPEG) into a peptide chain using standard Fmoc chemistry with Fmoc-protected lysine . The biotin-dPEG 12 moiety is coupled to the side chain of lysine . A useful application for this product is the creation of a peptide probe that can be retrieved by affinity capture using avidin or streptavidin .

Synthesis Analysis

The synthesis of “Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” involves the incorporation of a medium-length, hydrophilic, biotinylated discrete PEG (dPEG) into a peptide chain using standard Fmoc chemistry with Fmoc-protected lysine . The biotin-dPEG 12 moiety is coupled to the side chain of lysine .Molecular Structure Analysis

The empirical formula of “Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” is C58H91N5O19S and its molecular weight is 1194.43 .Chemical Reactions Analysis

“Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” is suitable for biotinylation and pegylation reactions . The biotin-dPEG 12 moiety is coupled to the side chain of lysine .Physical And Chemical Properties Analysis

“Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)” is a solid or viscous liquid . It is suitable for biotinylation and pegylation reactions . It has a linear polymer architecture and is heterobifunctional .Aplicaciones Científicas De Investigación

Peptide Synthesis and Modification

Fmoc-N-Lys-(PEG12-biotin)-OH is a versatile building block used in the synthesis of peptides, including branched and cyclic peptides, and for the modification of peptides with functional groups such as biotin. This compound allows for the introduction of biotin or other modifications at specific sites within a peptide, which is crucial for studies involving binding assays, imaging, and targeted delivery systems. For instance, the synthesis method developed by Tong and Hong (2001) highlights the utility of Fmoc-Lys derivatives in preparing complex peptide structures, demonstrating an efficient synthesis route that minimizes acid lability issues (Tong & Hong, 2001).

Supramolecular Gels and Biomaterials

Fmoc-derivatives, including Fmoc-N-Lys-(PEG12-biotin)-OH, are foundational in creating supramolecular gels with potential biomedical applications. Research by Croitoriu et al. (2021) explores the antimicrobial properties of supramolecular hydrogels based on FMOC-functionalized amino acids, suggesting applications in the biomedical field due to their biocompatible and biodegradable properties (Croitoriu et al., 2021).

Nanocarrier Development for Drug Delivery

Fmoc-N-Lys-(PEG12-biotin)-OH derivatives serve as critical components in the design and development of nanocarriers for drug delivery. Gao et al. (2013) discuss the synthesis of PEGtide dendrons incorporating Fmoc-Lys derivatives for targeted macrophage delivery, indicating the potential of these materials in enhancing drug delivery and imaging applications (Gao et al., 2013).

Functional Materials for Biomedical Applications

The self-assembly properties of Fmoc-derivatives are harnessed to develop materials with specific functionalities, including antimicrobial and cell growth-promoting features. Nita et al. (2022) investigated the use of Fmoc-Lys-Fmoc and short peptides in forming supramolecular gels for cell cultures, highlighting their potential in biomedical applications such as tissue engineering and regenerative medicine (Nita et al., 2022).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H91N5O19S/c64-53(15-6-5-14-52-55-51(44-83-52)61-57(68)63-55)60-18-20-71-22-24-73-26-28-75-30-32-77-34-36-79-38-40-81-42-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-16-54(65)59-17-8-7-13-50(56(66)67)62-58(69)82-43-49-47-11-3-1-9-45(47)46-10-2-4-12-48(46)49/h1-4,9-12,49-52,55H,5-8,13-44H2,(H,59,65)(H,60,64)(H,62,69)(H,66,67)(H2,61,63,68)/t50-,51-,52-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAFOKDUASQZKD-SMIXBYGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H91N5O19S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1194.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450635.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1450639.png)

![4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1450640.png)

![4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450646.png)

![2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1450650.png)

![(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate](/img/structure/B1450655.png)

![N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1450657.png)